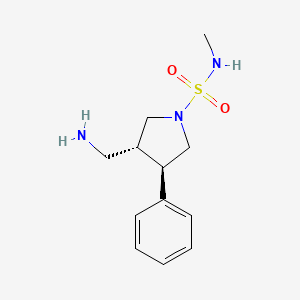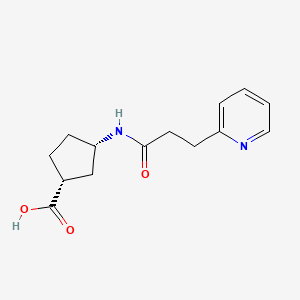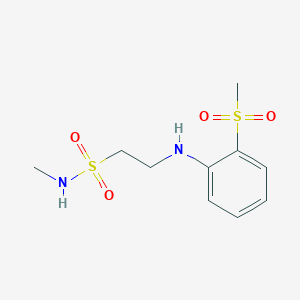
(3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide, also known as S-AMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and drug discovery.
作用机制
(3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide acts as an agonist of the AMPA receptor by binding to its ionotropic receptor site and inducing a conformational change that leads to the opening of the receptor channel. This results in the influx of cations such as sodium and calcium into the postsynaptic neuron, which leads to depolarization and the generation of an action potential. This compound has been shown to have a higher affinity for the GluA2 subunit of the AMPA receptor, which is responsible for regulating calcium permeability and channel conductance.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic transmission and plasticity, which leads to the strengthening of synaptic connections and the formation of new synapses. This has been demonstrated in various animal models, where this compound has been shown to improve cognitive function and memory retention. This compound has also been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of (3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide is its selectivity and potency as an AMPA receptor agonist, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic transmission and plasticity. However, one of the limitations of this compound is its potential toxicity and side effects, which may limit its use in vivo. Additionally, this compound may not be suitable for studying the role of other glutamate receptors such as the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory.
未来方向
There are several future directions for the study of (3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide. One potential direction is the development of novel this compound derivatives that have improved selectivity and potency as AMPA receptor agonists. Another direction is the investigation of the neuroprotective effects of this compound in various animal models of neurological disorders. Additionally, the role of this compound in synaptic plasticity and learning and memory can be further explored using various behavioral and electrophysiological techniques. Overall, the study of this compound has the potential to lead to the development of novel treatments for various neurological disorders and provide valuable insights into the mechanisms underlying synaptic plasticity and learning and memory.
合成方法
The synthesis of (3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide involves the reaction of (R,R)-2,3-O-isopropylidene-2,3-dihydroxybutanedioic acid with N-methyl-4-phenylpyrrolidin-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with sulfuryl chloride to yield the final compound.
科学研究应用
(3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide has been extensively studied for its potential applications in neuroscience and pharmacology. It is a selective and potent agonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in excitatory neurotransmission in the central nervous system. This compound has been shown to enhance synaptic transmission and plasticity, which makes it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
(3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-14-18(16,17)15-8-11(7-13)12(9-15)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9,13H2,1H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAENYQFSTGDOHU-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N1CC(C(C1)C2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)





![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)
![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)



